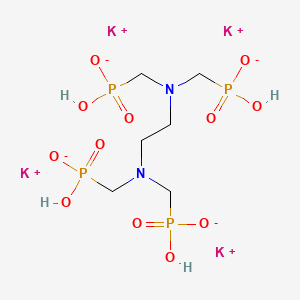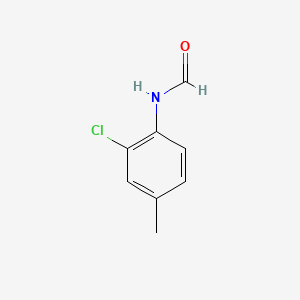
Formamide, N-(2-chloro-4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-(2-chloro-4-methylphenyl)- is an organic compound with the molecular formula C8H8ClNO. It is a derivative of formamide, where the hydrogen atom of the formamide group is replaced by a 2-chloro-4-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(2-chloro-4-methylphenyl)- typically involves the reaction of 2-chloro-4-methylaniline with formic acid or its derivatives. One common method is the formylation of 2-chloro-4-methylaniline using formic acid or formic acid derivatives under acidic conditions. The reaction can be carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Formamide, N-(2-chloro-4-methylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Formamide, N-(2-chloro-4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or amides.
Reduction: Corresponding amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Formamide, N-(2-chloro-4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Formamide, N-(2-chloro-4-methylphenyl)- involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formamide, N-(2-methylphenyl)-: Similar structure but lacks the chloro group.
Formamide, N-(4-methoxyphenyl)-: Contains a methoxy group instead of a chloro group.
Formamide, N-(4-chloro-2-methylphenyl)-: Similar structure with the chloro group at a different position
Uniqueness
Formamide, N-(2-chloro-4-methylphenyl)- is unique due to the presence of both the chloro and methyl groups on the phenyl ring.
Propriétés
Numéro CAS |
18931-77-6 |
|---|---|
Formule moléculaire |
C8H8ClNO |
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
N-(2-chloro-4-methylphenyl)formamide |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-5H,1H3,(H,10,11) |
Clé InChI |
PNFYXLLGJRVGAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



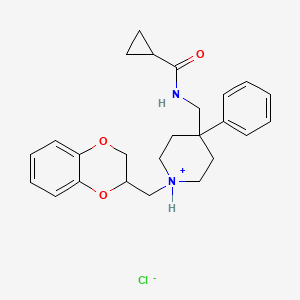
![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
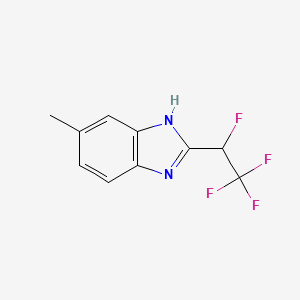
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)

![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)
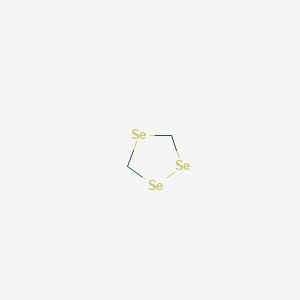


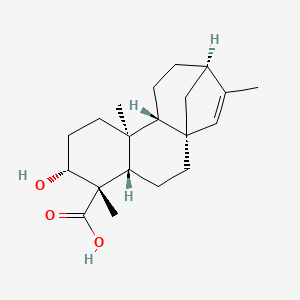
![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
